Cas no 143284-63-3 (1,3-Benzodioxole-5-acetic acid, 1-methylethyl ester)
1,3-Benzodioxole-5-acetic acid, 1-methylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-5-acetic acid, 1-methylethyl ester
- DTXSID301343818
- EN300-732999
- Isopropyl 1,3-benzodioxol-5-ylacetate
- 143284-63-3
- PNGCJNRFEJPSJH-UHFFFAOYSA-N
- 3,4-methylenedioxyphenylacetic acid, isopropyl ester
- propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate
-
- Inchi: 1S/C12H14O4/c1-8(2)16-12(13)6-9-3-4-10-11(5-9)15-7-14-10/h3-5,8H,6-7H2,1-2H3
- InChI Key: PNGCJNRFEJPSJH-UHFFFAOYSA-N
- SMILES: O(C(CC1C=CC2=C(C=1)OCO2)=O)C(C)C
Computed Properties
- Exact Mass: 222.08922
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76
1,3-Benzodioxole-5-acetic acid, 1-methylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732999-0.05g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 0.05g |
$732.0 | 2025-03-11 | |
| Enamine | EN300-732999-0.1g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 0.1g |
$767.0 | 2025-03-11 | |
| Enamine | EN300-732999-0.25g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 0.25g |
$801.0 | 2025-03-11 | |
| Enamine | EN300-732999-0.5g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 0.5g |
$836.0 | 2025-03-11 | |
| Enamine | EN300-732999-1.0g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 1.0g |
$871.0 | 2025-03-11 | |
| Enamine | EN300-732999-2.5g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-11 | |
| Enamine | EN300-732999-5.0g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-11 | |
| Enamine | EN300-732999-10.0g |
propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate |
143284-63-3 | 95.0% | 10.0g |
$3746.0 | 2025-03-11 |
1,3-Benzodioxole-5-acetic acid, 1-methylethyl ester Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1,3-Benzodioxole-5-acetic acid, 1-methylethyl ester
1,3-Benzodioxole-5-acetic Acid, 1-Methylethyl Ester: A Comprehensive Overview
The compound with CAS No. 143284-63-3, commonly referred to as 1,3-benzodioxole-5-acetic acid, 1-methylethyl ester, is a notable organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a benzodioxole ring with an acetic acid moiety and a methyl ester group. The benzodioxole core is a fused bicyclic system consisting of a benzene ring and a dioxole ring, while the acetic acid group introduces carboxylic acid functionality. The 1-methylethyl ester substituent further enhances the compound's chemical versatility.
Recent studies have highlighted the potential of 1,3-benzodioxole-5-acetic acid, 1-methylethyl ester in the field of drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzyme targets associated with inflammatory pathways. This finding underscores its potential as a lead compound for therapeutic interventions.
In addition to its pharmaceutical applications, 1,3-benzodioxole-5-acetic acid, 1-methylethyl ester has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. A recent investigation reported in *Advanced Materials* revealed that this compound can serve as an effective dopant in organic semiconductors, enhancing their electrical conductivity and stability. This application highlights its versatility across diverse scientific domains.
The synthesis of 1,3-benzodioxole-5-acetic acid, 1-methylethyl ester typically involves multi-step organic reactions. A common approach includes the formation of the benzodioxole ring via cyclization reactions followed by functionalization to introduce the acetic acid and ester groups. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, a study in *Organic Process Research & Development* described a scalable synthesis route utilizing microwave-assisted conditions, which significantly reduced reaction times while maintaining product quality.
From an environmental perspective, the ecological impact of 1,3-benzodioxole-5-acetic acid, 1-methylethyl ester has been a topic of interest. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to assess its long-term effects on ecosystems and biodegradation pathways. Regulatory agencies are closely monitoring these findings to ensure compliance with environmental safety standards.
In conclusion, 1,3-benzodioxole-5-acetic acid, 1-methylethyl ester (CAS No. 143284-63-3) is a versatile compound with promising applications in drug discovery and materials science. Its unique structure and functional groups make it an attractive target for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing scientific and technological frontiers.
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